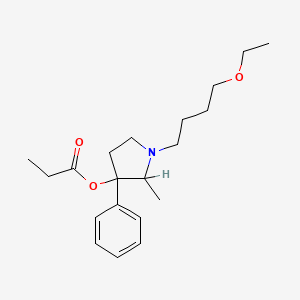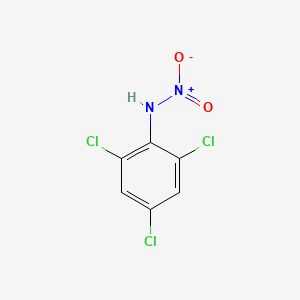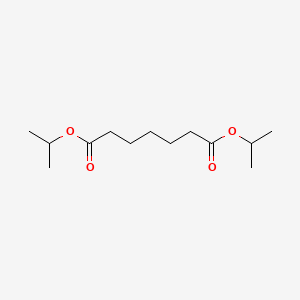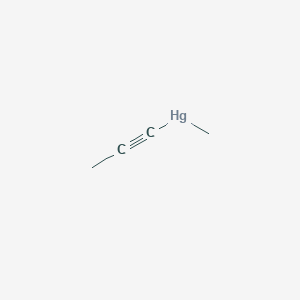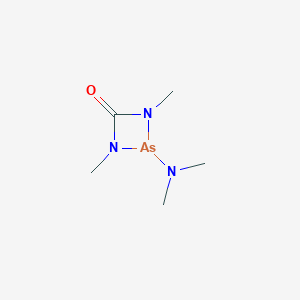![molecular formula C12H18O2Te B14469205 Benzene, [(2,2-diethoxyethyl)telluro]- CAS No. 72519-08-5](/img/structure/B14469205.png)
Benzene, [(2,2-diethoxyethyl)telluro]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-diethoxyethyl)telluro]- is an organotellurium compound with the molecular formula C12H18O2Te It is a derivative of benzene where a tellurium atom is bonded to a (2,2-diethoxyethyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-diethoxyethyl)telluro]- typically involves the reaction of tellurium compounds with (2,2-diethoxyethyl)benzene. One common method is the reaction of tellurium tetrachloride with (2,2-diethoxyethyl)benzene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods: Industrial production methods for Benzene, [(2,2-diethoxyethyl)telluro]- are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity of tellurium compounds.
Types of Reactions:
Oxidation: Benzene, [(2,2-diethoxyethyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where the (2,2-diethoxyethyl) group or the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
Applications De Recherche Scientifique
Benzene, [(2,2-diethoxyethyl)telluro]- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of tellurium.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which Benzene, [(2,2-diethoxyethyl)telluro]- exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key area of interest.
Comparaison Avec Des Composés Similaires
Benzene, (2,2-diethoxyethyl)-: This compound is similar but lacks the tellurium atom, resulting in different chemical properties.
Tellurophene: Another organotellurium compound with a different structure and reactivity.
Phenylacetaldehyde diethyl acetal: Similar in structure but without the tellurium atom.
Uniqueness: Benzene, [(2,2-diethoxyethyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the reactivity of tellurium is advantageous.
Propriétés
Numéro CAS |
72519-08-5 |
|---|---|
Formule moléculaire |
C12H18O2Te |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
2,2-diethoxyethyltellanylbenzene |
InChI |
InChI=1S/C12H18O2Te/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
UZJOWBAHXOUQLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[Te]C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

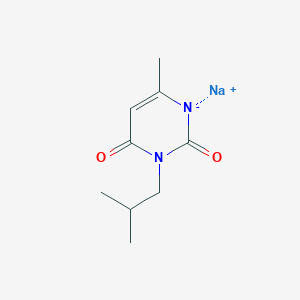

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

